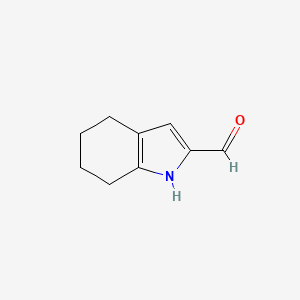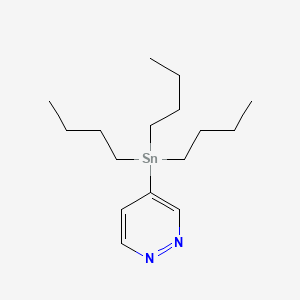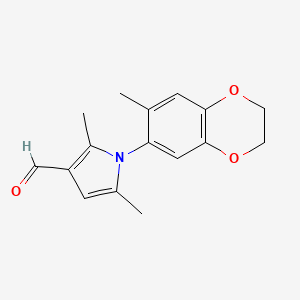
4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde
Descripción general
Descripción
4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol. It is used in research and is not intended for human or veterinary use. 4,5,6,7-Tetrahydroindoles, due to their easy aromatization, are good intermediates to synthesize indoles .
Synthesis Analysis
The synthesis of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde and its derivatives has been the subject of various studies . For instance, 4,5,6,7-Tetrahydroindole on condensation with cyanoacetate leads to 1-ethylthio-2-cyano-4,5,6,7-tetrahydrocyclohexa- [ c ]-3 H -pyrrolizin-3-one .Molecular Structure Analysis
The InChI code for 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde is 1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h5-6,10H,1-4H2 .Chemical Reactions Analysis
4,5,6,7-Tetrahydroindoles, due to their easy aromatization, are good intermediates to synthesize indoles . The condensation of 4,5,6,7-Tetrahydroindole with cyanoacetate leads to 1-ethylthio-2-cyano-4,5,6,7-tetrahydrocyclohexa- [ c ]-3 H -pyrrolizin-3-one .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde include a molecular weight of 149.19 g/mol and an InChI code of 1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h5-6,10H,1-4H2 .Aplicaciones Científicas De Investigación
Gold-Catalyzed Cycloisomerizations
Gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols with N-iodosuccinimide (NIS) offers an efficient method to prepare 1H-indole-2-carbaldehydes. This process is noted for its operational simplicity and high yields, suggesting a mechanism involving the activation of the alkyne moiety by the gold(I) catalyst (Kothandaraman et al., 2011).
Silicon-Directed Oxa-Pictet-Spengler Cyclization
The synthesis of tetrahydro-pyrano[3,4-b]indoles from 2-(2-trimethylsilanyl-1H-indol-3-yl)-ethanols and various ketones or aldehydes via silicon-directed oxa-Pictet-Spengler cyclizations illustrates the application in generating complex indole derivatives (Zhang et al., 2005).
Green & Sustainable Nanocatalysed Synthetic Route
The synthesis of indole-3-carbaldehyde derivatives through a green and sustainable method highlights the role of ZnO nanoparticles in enhancing reaction efficiency, showcasing a commitment to environmentally friendly chemical processes (Madan, 2020).
Radical Cyclisation to Fused Indoles
The use of tributyltin hydride and AIBN in the radical cyclisation of 1-(ω-iodoalkyl)indole-3-carbaldehydes to form 1,2-fused indoles demonstrates a synthetic pathway to heterocyclic compounds with potential for further chemical manipulation (Moody & Norton, 1995).
Synthesis and Anticonvulsant Activity
Research on the synthesis of novel indole derivatives for anticonvulsant and antimicrobial activities emphasizes the pharmaceutical applications of indole-3-carbaldehyde and its potential in drug discovery (Gautam et al., 2021).
Dakin Oxidation for Indoloquinones
Dakin oxidation of dimethoxyindole-7-carbaldehydes to synthesize indoloquinones showcases an innovative approach to constructing complex molecular structures from simpler indole derivatives (Alamgir et al., 2008).
Nucleophilic Substitution and Structural Variation
The versatility of 1-methoxy-6-nitroindole-3-carbaldehyde as an electrophile for generating 2,3,6-trisubstituted indole derivatives through nucleophilic substitution highlights the potential for structural diversity and innovation in indole chemistry (Yamada et al., 2009).
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORNVNMZVOJKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424690 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde | |
CAS RN |
80744-01-0 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)



![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1310232.png)







![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)
